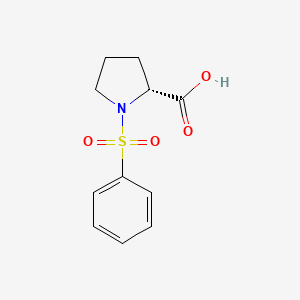

(2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrrolidine carboxylic acids and their derivatives has been a subject of research . A positively charged derivatization reagent, i.e., (S)-pyrrolidine-2-carboxylic acid N - (N '-methylpyridine-2-yl)amide (PCP2-Me), was synthesized and evaluated using non-steroidal anti-inflammatory drugs (NSAIDs), which were selected as the representative chiral carboxylic acids .Wissenschaftliche Forschungsanwendungen

Synthetic Applications in Organic Chemistry

(2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid is involved in palladium(II)-catalyzed reactions for the carboxylation of ortho-C-H bonds in anilides, leading to N-acyl anthranilic acids. This method provides a novel and efficient strategy for assembling biologically and pharmaceutically significant molecules, such as benzoxazinones and quinazolinones, from simple anilides without the need for installing and removing external directing groups (Giri, Lam, & Yu, 2010).

Catalysis and Polymerization

Research has demonstrated the use of palladium alkyl complexes containing bis(aryl)phosphino-toluenesulfonate ligands in the polymerization of ethylene to linear polyethylene, showcasing minor levels of branching and the potential for producing high-molecular-weight polymers (Vela, Lief, Shen, & Jordan, 2007).

Inorganic and Organometallic Chemistry

The compound has been utilized in transfer hydrogenation reactions in water with glycerol as a hydrogen donor. This process, which is pH independent, represents a significant advancement in the field of catalytic transfer hydrogenation, demonstrating the efficiency of (2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid in facilitating such reactions (Prakash, Joshi, Sharma, Gupta, & Singh, 2014).

Material Science

In materials science, derivatives of (2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid have been studied for their potential in corrosion inhibition for mild steel in acidic mediums. These studies are crucial for understanding how organic molecules can protect metal surfaces from corrosion, highlighting the versatility and applicability of (2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid in practical applications (El Hajjaji et al., 2018).

Bioorganic Chemistry

In bioorganic chemistry, compounds derived from (2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid have been explored for their binding affinity and selectivity against recombinant human carbonic anhydrases, showing potential for the development of inhibitors with high selectivity for particular isozymes (Balandis et al., 2020).

Wirkmechanismus

Zukünftige Richtungen

The future directions for research on “(2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid” could include further investigation into its synthesis, properties, and potential applications. Given the importance of pyrrolidine derivatives in medicinal chemistry, this compound could have potential uses in drug development .

Eigenschaften

IUPAC Name |

(2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c13-11(14)10-7-4-8-12(10)17(15,16)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,14)/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUSWZYFYLXTMLJ-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-chlorobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2833522.png)

![1-((4-Fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2833525.png)

![N-methyl-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2833526.png)

![2-(1H-benzo[d]imidazol-2-yl)-1-(4-chlorophenyl)ethanamine dihydrochloride](/img/structure/B2833529.png)

![1,4,6,7-Tetrahydro-1-methylthiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B2833530.png)

![1-[(3-bromophenyl)carbonyl]-1H-indole-5-carbonitrile](/img/structure/B2833534.png)